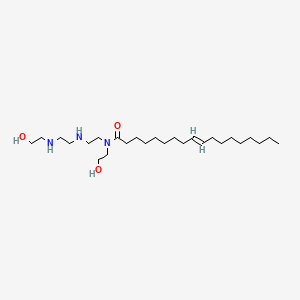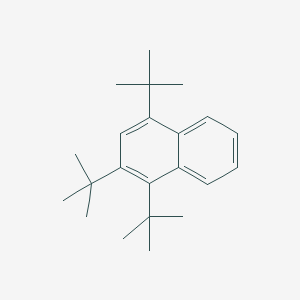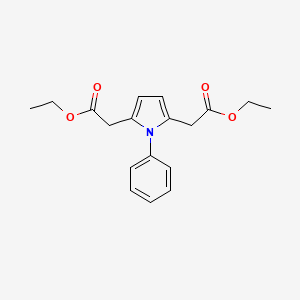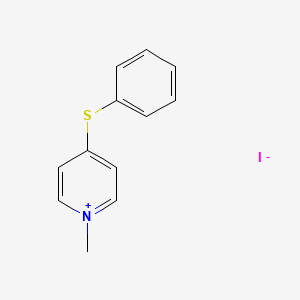
1-Methyl-4-(phenylthio)pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(phenylthio)pyridinium iodide is a pyridinium salt with a unique structure that includes a phenylthio group attached to the pyridinium ring
準備方法
The synthesis of 1-Methyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-methylpyridine with phenylthiol in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as 2-propanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Methyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-4-(phenylthio)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its use in imaging techniques.
作用機序
The mechanism of action of 1-Methyl-4-(phenylthio)pyridinium iodide involves its interaction with cellular components. It can interfere with oxidative phosphorylation in mitochondria, leading to the inhibition of complex I and depletion of ATP, ultimately causing cell death . This mechanism is particularly relevant in studies of neurotoxicity and neurodegenerative diseases.
類似化合物との比較
1-Methyl-4-(phenylthio)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic properties and use in Parkinson’s disease research.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Used as a probe for micropolarity determinations.
2-(2-(4-Hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial uses.
特性
CAS番号 |
73840-42-3 |
|---|---|
分子式 |
C12H12INS |
分子量 |
329.20 g/mol |
IUPAC名 |
1-methyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NS.HI/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChIキー |
IQDNSAKKVJFFPE-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)
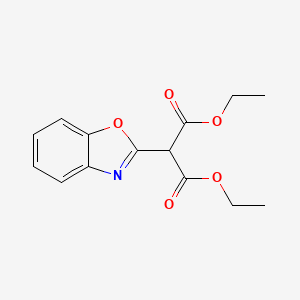
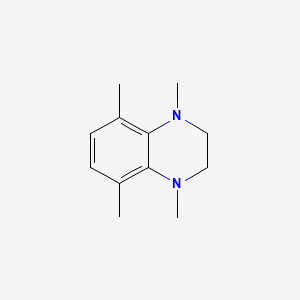
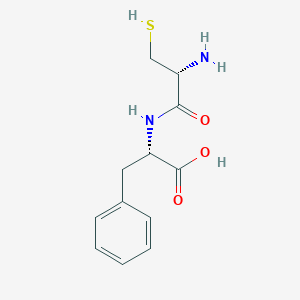
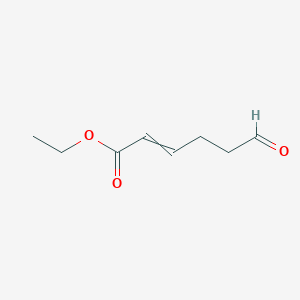
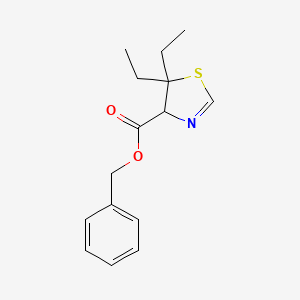
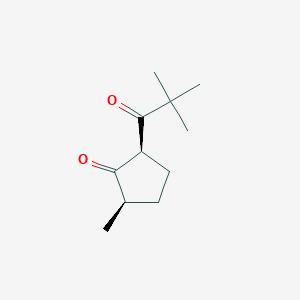
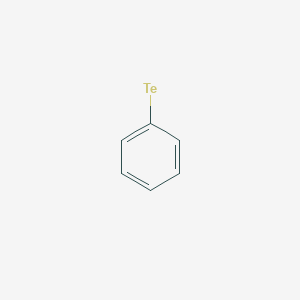
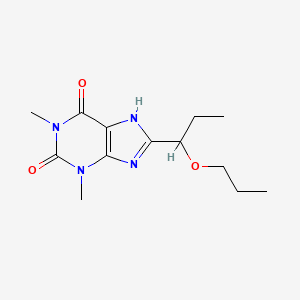
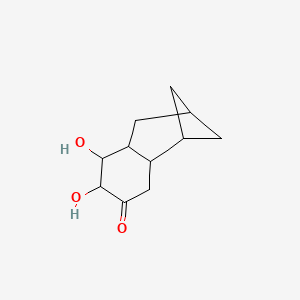
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
